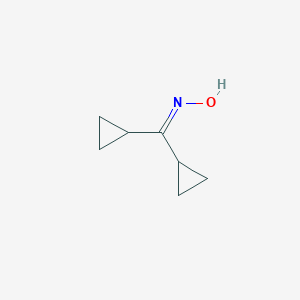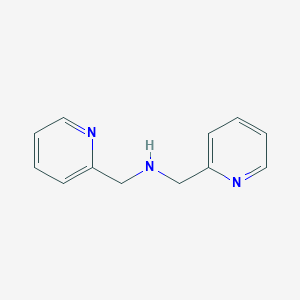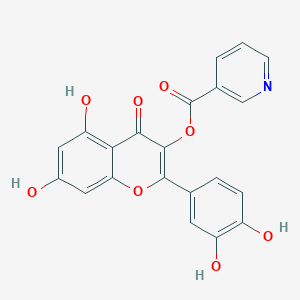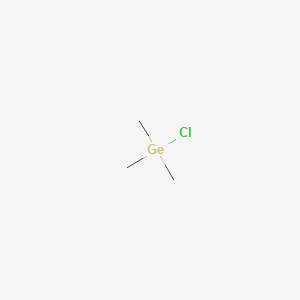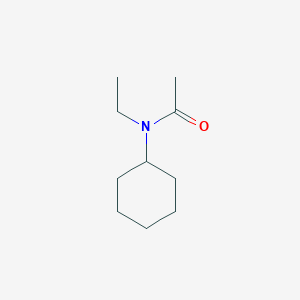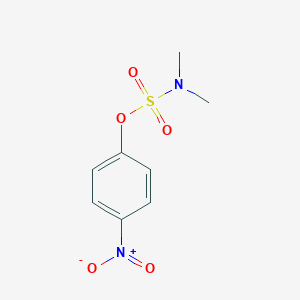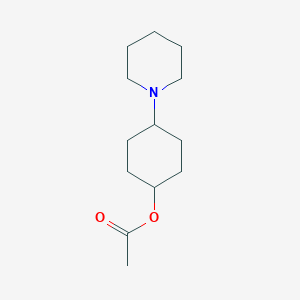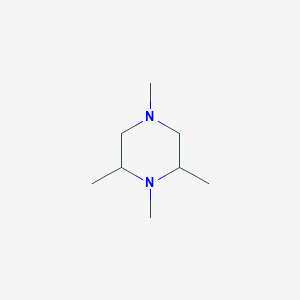
1,2,4,6-Tetramethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,6-Tetramethylpiperazine (TMP) is a cyclic organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water, ethanol, and ether. TMP has a variety of applications in different fields of chemistry and biology due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 1,2,4,6-Tetramethylpiperazine is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. 1,2,4,6-Tetramethylpiperazine has been shown to protect cells from oxidative damage and to reduce inflammation in various animal models.
Biochemische Und Physiologische Effekte
1,2,4,6-Tetramethylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, to increase the activity of antioxidant enzymes, and to reduce the levels of pro-inflammatory cytokines. 1,2,4,6-Tetramethylpiperazine has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,4,6-Tetramethylpiperazine has several advantages for use in laboratory experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 1,2,4,6-Tetramethylpiperazine has some limitations as well. It has a low boiling point and can evaporate quickly, making it difficult to work with in some experiments. It is also not very soluble in some organic solvents, which can limit its use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of 1,2,4,6-Tetramethylpiperazine in scientific research. One area of interest is the development of new synthetic methods for 1,2,4,6-Tetramethylpiperazine and its derivatives. Another area of interest is the investigation of the neuroprotective effects of 1,2,4,6-Tetramethylpiperazine and its potential use in the treatment of neurodegenerative diseases. Additionally, the use of 1,2,4,6-Tetramethylpiperazine in the development of new drugs and therapies is an area of ongoing research.
Conclusion:
In conclusion, 1,2,4,6-Tetramethylpiperazine is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for the synthesis of various compounds and for the investigation of biochemical and physiological processes. The future directions for the use of 1,2,4,6-Tetramethylpiperazine in research are promising, and it is likely that 1,2,4,6-Tetramethylpiperazine will continue to play an important role in scientific research for years to come.
Synthesemethoden
The synthesis of 1,2,4,6-Tetramethylpiperazine can be achieved by the reaction of 2,3-dimethylbutadiene with hydrogen peroxide in the presence of a catalyst. This method is known as the Prilezhaev reaction and is the most commonly used method for the synthesis of 1,2,4,6-Tetramethylpiperazine. The reaction yields 1,2,4,6-Tetramethylpiperazine as the main product along with some minor by-products.
Wissenschaftliche Forschungsanwendungen
1,2,4,6-Tetramethylpiperazine has a wide range of applications in scientific research. It is used as a stabilizer for enzymes and proteins, as a solvent for organic reactions, and as a reagent in the synthesis of various compounds. 1,2,4,6-Tetramethylpiperazine is also used in the preparation of liquid crystals, pharmaceuticals, and agrochemicals.
Eigenschaften
CAS-Nummer |
1123-66-6 |
|---|---|
Produktname |
1,2,4,6-Tetramethylpiperazine |
Molekularformel |
C8H18N2 |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
1,2,4,6-tetramethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-7-5-9(3)6-8(2)10(7)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
XVJRVYONDJGSLX-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(N1C)C)C |
Kanonische SMILES |
CC1CN(CC(N1C)C)C |
Synonyme |
Piperazine, 1,2,4,6-tetramethyl- (7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



